molecular formula C5H8F3NO B13011907 [2-(Trifluoromethyl)oxetan-2-yl]methanamine

[2-(Trifluoromethyl)oxetan-2-yl]methanamine

Cat. No.: B13011907
M. Wt: 155.12 g/mol
InChI Key: CEDGUKYOBDWHOW-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)oxetan-2-yl]methanamine: is a chemical compound with the molecular formula C5H8F3NO and a molecular weight of 155.12 g/mol It features a four-membered oxetane ring substituted with a trifluoromethyl group and an amine group

Chemical Reactions Analysis

Types of Reactions: [2-(Trifluoromethyl)oxetan-2-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [2-(Trifluoromethyl)oxetan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and amine groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as fluorinated polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)oxetan-2-yl]methanamine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can influence the lipophilicity and electronic properties of the compound, affecting its binding affinity to target proteins. The amine group can participate in hydrogen bonding and electrostatic interactions , further modulating the compound’s activity .

Comparison with Similar Compounds

  • [2-(Trifluoromethyl)oxetan-2-yl]methanol
  • [2-(Trifluoromethyl)oxetan-2-yl]acetic acid
  • [2-(Trifluoromethyl)oxetan-2-yl]methylamine

Comparison: Compared to these similar compounds, [2-(Trifluoromethyl)oxetan-2-yl]methanamine is unique due to the presence of both the trifluoromethyl and amine groups. This combination imparts distinct chemical reactivity and biological activity , making it a valuable compound for various applications .

Properties

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

[2-(trifluoromethyl)oxetan-2-yl]methanamine

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4(3-9)1-2-10-4/h1-3,9H2

InChI Key

CEDGUKYOBDWHOW-UHFFFAOYSA-N

Canonical SMILES

C1COC1(CN)C(F)(F)F

Origin of Product

United States

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